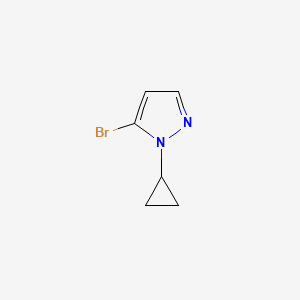

5-bromo-1-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-bromo-1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPUQQYZNKOIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517978-30-1 | |

| Record name | 5-bromo-1-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 1 Cyclopropyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus possesses both nucleophilic (C4) and electrophilic (C3 and C5) centers. nih.gov The substitution pattern and the reaction medium are critical factors that influence the reactivity of the pyrazole molecule. nih.gov

Electrophilic aromatic substitution on the pyrazole ring generally occurs at the C4 position. nih.govglobalresearchonline.net This is because the C4 position is the most electron-rich and the intermediate formed by electrophilic attack at this position is the most stable. stackexchange.comacs.org The presence of the cyclopropyl (B3062369) group at N1 and the bromine atom at C5 in 5-bromo-1-cyclopropyl-1H-pyrazole further deactivates the ring towards electrophilic attack, but substitution, when it occurs, is still favored at the C4 position. For instance, bromination of similar pyrazole structures with N-bromosuccinimide (NBS) selectively occurs at the C4 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 3-cyclopropyl-1-methyl-1H-pyrazole | N-bromosuccinimide (NBS) | C4 | 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| 5-(trifluoromethyl)-1H-pyrazoles | N-bromosuccinimide (NBS) | C4 | 4-bromo-5-(trifluoromethyl)-1H-pyrazoles |

Nucleophilic attack on the pyrazole ring is less common due to the ring's inherent electron-rich nature, which generally disfavors nucleophilic aromatic substitution (SNAr). encyclopedia.pub However, the presence of a good leaving group, such as the bromine atom at the C5 position in this compound, can facilitate nucleophilic substitution. Positions C3 and C5 are considered electrophilic and are thus the preferred sites for nucleophilic attack. nih.gov The presence of an electron-withdrawing group on the ring or activation of the ring, for instance by forming an N-oxide, can promote nucleophilic substitution. acs.org For N-nitropyrazoles, nucleophilic substitution has been observed. acs.org

Redox Transformations

The pyrazole ring can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Pyrazoles can be oxidized to their corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or potassium permanganate. smolecule.com This transformation can be a useful step in the synthesis of more complex heterocyclic systems.

The pyrazole ring is generally resistant to reduction. globalresearchonline.net However, under certain conditions, it can be reduced to pyrazoline and subsequently to pyrazolidine (B1218672) derivatives. globalresearchonline.net Catalytic hydrogenation or the use of strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can achieve this transformation. smolecule.comcsic.es For example, 1-phenyl-1H-pyrazole has been reduced to 1-phenyl-pyrazolidine using Pd/H2. csic.es

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the C5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of substituted pyrazole derivatives.

Prominent examples of such reactions include the Suzuki-Miyaura coupling, which is widely used for the formation of C-C bonds with boronic acids. uzh.chnih.govresearchgate.netnih.govnih.gov The Buchwald-Hartwig amination is another key reaction for the formation of C-N bonds with various amines. researchgate.netchemspider.com These reactions typically employ a palladium catalyst and a suitable ligand. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction. nih.govorganic-chemistry.org

Table 2: Examples of Cross-Coupling Reactions with Bromo-Pyrazoles

| Bromo-Pyrazole Reactant | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 1-ethyl-5-(N-Boc-2-pyrrolyl)-1H-indazole | nih.gov |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | 4-(piperidin-1-yl)-1-trityl-1H-pyrazole | researchgate.net |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 5-(4-tert-butylphenyl)-1,2,3-triazine | uzh.chresearchgate.net |

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and organic halides. In the context of this compound, this reaction is instrumental for introducing aryl, heteroaryl, and other organic substituents at the 5-position of the pyrazole ring.

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent system. For instance, palladium(II) acetate (B1210297) in combination with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos often provides good to excellent yields. nih.govnih.gov The reaction typically proceeds under relatively mild conditions, making it tolerant of various functional groups. nih.gov

A general protocol for the Suzuki-Miyaura coupling of a bromo-pyrazole might involve reacting the substrate with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent mixture like dioxane/water or toluene/water at elevated temperatures. nih.govnih.govnih.gov The versatility of this method allows for the synthesis of a diverse library of 5-substituted-1-cyclopropyl-1H-pyrazoles, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-heterocycles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | Not specified | Good | nih.gov |

| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | nih.gov |

This table presents generalized conditions and may not be specific to this compound.

Negishi Coupling and Organozinc Chemistry

The Negishi coupling provides an alternative palladium-catalyzed method for forming carbon-carbon bonds, utilizing organozinc reagents as the coupling partners. This reaction is particularly useful for introducing alkyl, aryl, and vinyl groups. The preparation of the requisite organozinc reagent from this compound would typically involve a metal-halogen exchange with an organolithium or Grignard reagent, followed by transmetalation with a zinc salt like zinc chloride.

Recent advancements have highlighted the utility of Negishi cross-coupling for creating C(sp²)–C(sp³) bonds, which are prevalent in many biologically active molecules. nih.gov The reaction conditions often involve a palladium catalyst, such as Pd(dba)₂, and a phosphine ligand like X-Phos. nih.gov The use of organozinc reagents can sometimes offer advantages over boronic acids in terms of reactivity and functional group tolerance. The synthesis of cyclopropylarenes has been efficiently achieved through the Negishi cross-coupling of aryl bromides with cyclopropylzinc bromide. researchgate.net

Buchwald-Hartwig Amination and Other N-Arylation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. organic-chemistry.org This reaction is highly valuable for introducing primary and secondary amines at the 5-position of the this compound core.

The success of the Buchwald-Hartwig amination on five-membered heteroaryl halides can be challenging due to the potential for the nitrogen-containing heterocycle to inhibit the palladium catalyst. nih.gov However, the development of specialized ligands, such as tBuBrettPhos, has enabled the efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.gov A typical procedure involves reacting the bromo-pyrazole with an amine in the presence of a palladium precatalyst, a bulky phosphine ligand, and a base like sodium tert-butoxide in a solvent such as toluene. chemspider.com

Copper-catalyzed N-arylation reactions also provide a complementary approach for the synthesis of N-aryl pyrazoles. researchgate.net These reactions can be particularly effective for coupling with certain types of amines where palladium-catalyzed methods may be less efficient. researchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination of Bromo-pyrazoles

| Catalyst/Ligand | Base | Solvent | Amine Scope | Yield | Reference |

| tBuBrettPhos-based Pd precatalyst | Not specified | Not specified | Aliphatic, aromatic, and heteroaromatic amines | Moderate to excellent | nih.gov |

| Pd(dba)₂ / tBuDavePhos | Not specified | Not specified | Aryl- or alkylamines lacking a β-hydrogen | Smoothly | researchgate.net |

This table presents generalized conditions and may not be specific to this compound.

Reactivity of the Cyclopropyl Moiety

Ring-Opening Reactions and Transformations

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.orgresearchgate.net These reactions can be initiated by radicals, electrophiles, or nucleophiles, leading to the formation of linear alkyl chains or larger ring systems. For example, radical-induced ring-opening can occur through the addition of a radical species to the cyclopropane ring, followed by homolytic cleavage of a carbon-carbon bond. beilstein-journals.orgnih.gov Lewis acid-catalyzed ring-opening with nucleophiles is also a known transformation for cyclopropyl derivatives. researchgate.net

Stability under Diverse Reaction Conditions

Despite its inherent strain, the cyclopropyl group in this compound is generally stable under a variety of reaction conditions commonly employed in organic synthesis. For instance, it is often found to be compatible with the conditions of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govnih.gov This stability allows for the selective functionalization of the bromine atom without disrupting the cyclopropyl moiety. However, the specific tolerance will depend on the reagents and reaction conditions used.

Functionalization of the Bromine Atom

The bromine atom at the 5-position of the pyrazole ring is the primary site for derivatization. Its presence allows for a multitude of transformations beyond the cross-coupling reactions discussed previously.

This bromine atom can be readily displaced by a variety of nucleophiles or can be involved in other metal-catalyzed reactions. For example, it serves as a handle for lithiation followed by quenching with an electrophile, providing access to a wide range of 5-substituted pyrazoles. The versatility of the bromine atom makes this compound a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery and other applications.

Nucleophilic Displacement of Bromine

The bromine atom at the 5-position of the pyrazole ring is susceptible to substitution by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the pyrazole ring, which facilitates the departure of the bromide ion. While specific examples of nucleophilic substitution on this compound itself are not extensively detailed in publicly available literature, the reactivity of similar 5-bromopyrazole systems provides a strong indication of its synthetic potential. It is established that the C-Br bond in such compounds can undergo nucleophilic substitution.

Common nucleophiles that are expected to react with this compound include amines, thiols, and alkoxides, leading to the formation of 5-amino, 5-thio, and 5-alkoxy-1-cyclopropyl-1H-pyrazole derivatives, respectively. The reaction conditions for these transformations typically involve heating the pyrazole substrate with the desired nucleophile, often in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The choice of solvent and temperature is crucial and is dependent on the specific nucleophile being employed.

Table 1: Plausible Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-Amino-1-cyclopropyl-1H-pyrazole derivative |

| Thiol | R-SH | 5-Thio-1-cyclopropyl-1H-pyrazole derivative |

| Alkoxide | R-O⁻ | 5-Alkoxy-1-cyclopropyl-1H-pyrazole derivative |

Note: This table represents potential reactions based on the known reactivity of similar compounds, as specific documented examples for this compound are limited.

Palladium-Catalyzed Derivatizations Involving the Bromo-Substituent

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the derivatization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromo-substituent serves as an excellent handle for these transformations. While specific examples for this compound are not widely reported, the extensive use of other brominated pyrazoles in such reactions provides a clear roadmap for its potential applications. For instance, a patent has described Suzuki cross-coupling conditions for the closely related this compound-4-carbaldehyde, indicating the feasibility of this chemistry on the core scaffold.

Common palladium-catalyzed reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or their esters to form 5-aryl or 5-vinyl-1-cyclopropyl-1H-pyrazoles.

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 5-position.

Sonogashira Coupling: Reaction with terminal alkynes to yield 5-alkynyl-1-cyclopropyl-1H-pyrazoles.

Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-1-cyclopropyl-1H-pyrazole derivatives, often under milder conditions than traditional nucleophilic substitution.

Cyanation: Introduction of a cyano group, a valuable synthon for further transformations.

Stille Coupling: Reaction with organostannanes to form a variety of substituted pyrazoles.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand, a base, and an appropriate solvent system. The specific conditions are tailored to the coupling partners and the desired product.

Table 2: Anticipated Palladium-Catalyzed Derivatizations of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-1-cyclopropyl-1H-pyrazole |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 5-Alkenyl-1-cyclopropyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-1-cyclopropyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | 5-Amino-1-cyclopropyl-1H-pyrazole derivative |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 1-Cyclopropyl-1H-pyrazole-5-carbonitrile |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Substituted-1-cyclopropyl-1H-pyrazole |

Theoretical and Computational Investigations of 5 Bromo 1 Cyclopropyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromo-1-cyclopropyl-1H-pyrazole at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and predict various properties. asrjetsjournal.org These studies are crucial for understanding the stability and reactivity of the molecule. For instance, DFT calculations can determine the distribution of electron density, which helps in predicting how the molecule will interact with other chemical species. asrjetsjournal.org The presence of a bromine atom and a cyclopropyl (B3062369) group on the pyrazole ring introduces specific electronic effects that can be accurately modeled using DFT.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

The charge distribution within the molecule, often visualized using a Molecular Electrostatic Potential (MESP) map, reveals the regions of positive and negative electrostatic potential. asrjetsjournal.org In pyrazole systems, the nitrogen atoms are typically regions of negative potential, making them susceptible to protonation or coordination with electrophiles. nih.gov The bromine atom, being electronegative, also influences the charge distribution, as does the unique electronic nature of the cyclopropyl group.

Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systems

For N-unsubstituted pyrazoles, tautomerism is a key feature where a proton can migrate between the two nitrogen atoms. nih.gov While this compound has a substituent on one nitrogen, understanding the principles of tautomerism in the parent pyrazole scaffold is important. In related systems, the position of the tautomeric equilibrium is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor the other.

Proton transfer can occur both intramolecularly and intermolecularly. nih.gov Intramolecular proton transfer in pyrazoles generally has a high activation energy. nih.gov Intermolecular proton transfer, which can be facilitated by other molecules like solvents or another pyrazole molecule, is often a more favorable pathway. nih.gov

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. asrjetsjournal.org

The pyrazole ring itself has distinct reactive sites. Due to its aromatic character, it can undergo electrophilic substitution, typically at the C4 position. nih.govmdpi.com The nitrogen atoms, particularly the one not bonded to the cyclopropyl group, possess a lone pair of electrons and can act as a nucleophile. youtube.com Computational studies can model the pathways of various reactions, such as alkylation, halogenation, or coupling reactions, to predict the most likely products and the transition states involved.

In Silico Studies of Molecular Interactions and Pharmacokinetic Profiles of Pyrazole Derivatives

In silico methods are widely used in drug discovery to predict how a molecule like this compound might interact with biological targets and to estimate its pharmacokinetic properties. Molecular docking simulations can predict the binding mode and affinity of the molecule to a specific protein, which is crucial for designing potent inhibitors or antagonists. researchgate.netresearchgate.netnih.gov

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazole derivatives. researchgate.net These predictions help in assessing the drug-likeness of a compound early in the development process. For instance, properties like lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated to evaluate if a molecule adheres to established guidelines for oral bioavailability, such as Lipinski's rule of five. allsubjectjournal.com The metabolic stability of pyrazole-containing compounds is often a key consideration, and computational models can help predict their susceptibility to metabolism by enzymes like cytochrome P450. nih.gov

Applications in Advanced Organic Synthesis

5-Bromo-1-cyclopropyl-1H-pyrazole as a Key Synthetic Building Block

This compound serves as a crucial starting material in multi-step synthetic sequences. The bromine atom at the 5-position and the cyclopropyl (B3062369) group at the 1-position provide distinct points for chemical modification, allowing for the construction of more complex molecular architectures. The bromine atom, in particular, is a versatile functional handle that can participate in a variety of cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functionalities. This reactivity is central to its role in the generation of novel compounds with potential applications in various areas of chemical research.

The strategic placement of the bromo and cyclopropyl groups influences the electronic properties of the pyrazole (B372694) ring, which in turn dictates its reactivity in subsequent transformations. This makes it a highly adaptable component for the synthesis of targeted molecules.

Synthesis of Complex Heterocyclic Frameworks

The development of fused and spirocyclic heterocyclic systems is a significant area of organic synthesis, driven by the search for novel compounds with unique three-dimensional structures and biological activities. This compound is instrumental in the creation of such complex frameworks.

Fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic or carbocyclic ring, represent a large and important class of compounds. researchgate.nettubitak.gov.tr The synthesis of these systems often involves the cyclocondensation of a substituted pyrazole with a suitable reaction partner. For instance, the reaction of 3-acetyl-5-bromotropolone with various hydrazines leads to the formation of 5-bromotropono[c]pyrazole derivatives. tubitak.gov.tr In these reactions, the pyrazole core is constructed as part of a larger, fused system.

The versatility of the pyrazole scaffold allows for the synthesis of a wide range of fused heterocycles, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolo[1,5-a]pyrimidines. tubitak.gov.trnih.gov These fused systems are of significant interest due to their prevalence in biologically active molecules. The synthesis of pyrazolo[1,5-a]pyrimidines, for example, can be achieved through the cyclocondensation of 5-aminopyrazoles with various reagents. nih.gov

Table 1: Examples of Fused Pyrazole Systems

| Fused System | Synthetic Precursors | Reference |

|---|---|---|

| 5-Bromotropono[c]pyrazoles | 3-Acetyl-5-bromotropolone and hydrazines | tubitak.gov.tr |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles and β-dicarbonyl compounds | nih.gov |

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery due to their conformational rigidity and structural novelty. The synthesis of spirocyclic pyrazoles can be achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions. researchgate.net In a representative example, the reaction of a diazo intermediate with an alkyne can lead to the formation of a spirocyclic pyrazole framework. researchgate.net

While the direct use of this compound in the synthesis of spirocyclic compounds is not extensively detailed in the provided search results, the general principles of pyrazole chemistry suggest its potential as a precursor for such structures. The functional groups on the pyrazole ring could be manipulated to introduce the necessary tethers for intramolecular cyclization reactions, leading to spirocyclic systems.

Development of Novel Synthetic Methodologies Utilizing Pyrazole Scaffolds

The pyrazole core is not only a target for synthesis but also a platform for the development of new synthetic methods. The reactivity of the pyrazole ring and its substituents can be harnessed to explore novel chemical transformations. For example, the development of flow chemistry processes for the synthesis of pyrazoles demonstrates the ongoing efforts to create more efficient and safer synthetic routes. mdpi.com

Furthermore, the functionalization of the pyrazole ring through reactions like the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes opens up avenues for further derivatization. nih.gov These aldehydes can then be used in subsequent reactions to build more complex molecules. The unique electronic and steric environment of the this compound scaffold makes it an interesting substrate for exploring and developing new synthetic methodologies.

Mechanistic and Structure Activity Relationship Sar Studies in Biological Contexts Excluding Clinical Data

Biological Target Identification and Interaction Mechanisms

The biological targets of 5-bromo-1-cyclopropyl-1H-pyrazole and its derivatives are diverse, ranging from enzymes to receptors. The interaction with these targets is fundamental to their potential pharmacological effects.

Enzyme Inhibition Studies (e.g., Alpha-Amylase, Kinases)

While direct studies on this compound are not extensively documented, research on related pyrazole (B372694) analogs provides insights into their enzyme-inhibiting capabilities. Pyrazole derivatives have been shown to inhibit a variety of enzymes. For instance, certain pyrazole analogs have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. In one study, a series of thiazolidin-4-one linked pyrazoles were synthesized and evaluated for their α-amylase inhibitory activity, with some compounds showing significant inhibition. nih.gov

Kinases are another important class of enzymes targeted by pyrazole derivatives. For example, pyrazole analogs with a para-bromo substitution on an attached aromatic ring have been found to inhibit glycogen synthase kinase 3β (GSK3β), a key enzyme in neurodegenerative diseases, with an IC50 value of 3.77 µM. frontiersin.orgfrontiersin.org Other pyrazole compounds have shown potent inhibition of enzymes like acetylcholinesterase (AChE), α-glycosidase (α-GlyIs), and carbonic anhydrase (hCA) isoforms I and II. frontiersin.org

The inhibitory potential of various pyrazole derivatives against different enzymes is summarized in the table below.

| Compound Type | Target Enzyme | IC50/Activity | Reference |

| Pyrazole with p-bromo substitution | Glycogen Synthase Kinase 3β (GSK3β) | 3.77 µM | frontiersin.orgfrontiersin.org |

| Triphenyl substituted pyrazole | Acetylcholinesterase (AChE) | 66.37 nM | frontiersin.org |

| Diphenyl substituted pyrazoles | α-Glycosidase (α-GlyIs) | 36.02-43.72 nM | frontiersin.org |

| Bromophenyl substituted pyrazole | Carbonic Anhydrase I & II (hCA I & II) | 0.93 nM & 0.75 nM | frontiersin.org |

| Thiazolidin-4-one linked pyrazoles | α-Amylase | Up to 90.04% inhibition at 100 µg/mL | nih.gov |

Receptor Modulation and Ligand-Binding Investigations (e.g., CB1 Receptor)

The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor abundant in the central nervous system, has been a significant target for pyrazole-based compounds. nih.gov A number of diaryl-pyrazole derivatives have been developed as CB1 receptor antagonists. nih.gov These compounds bind to the receptor and modulate its activity, which can influence processes such as appetite and metabolism. The development of these antagonists has been a key area of research in the pursuit of treatments for obesity and related metabolic disorders. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on their chemical structure. SAR studies help in understanding how different functional groups and substituents on the pyrazole ring influence their potency and selectivity towards biological targets. researchgate.net

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the pyrazole ring play a crucial role in determining the biological activity of the compound. For example, in the context of antidepressant activity, it has been observed that 4-methoxy and 4-chloro substituents on a phenyl ring at position 3 of a pyrazoline ring can increase activity, whereas bromo and methyl substituents at the same position can lead to a decrease in activity. nih.gov Conversely, for antiamoebic activity, the presence of a 3-chloro or 3-bromo substituent on the phenyl ring at position 3 of the pyrazoline ring has been shown to enhance activity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of pyrazole derivatives.

| Biological Activity | Favorable Substituents | Unfavorable Substituents | Reference |

| Antidepressant | 4-methoxy, 4-chloro on phenyl at C3 | Bromo, methyl on phenyl at C3 | nih.gov |

| Antiamoebic | 3-chloro, 3-bromo on phenyl at C3 | Unsubstituted phenyl | nih.gov |

| Neuroprotective | Electron-withdrawing groups (e.g., p-bromo) | Electron-donating groups | frontiersin.orgfrontiersin.org |

Role of the Bromo-Substituent in Bioactivity

The bromo-substituent, being an electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring and its interactions with biological targets. frontiersin.org In some cases, the presence of a bromo group has been associated with enhanced biological activity. For instance, a para-bromo substitution on an aromatic ring attached to a pyrazole scaffold was found to elicit higher neuroprotective activity compared to an electron-donating substituent. frontiersin.orgfrontiersin.org Similarly, benzofuran pyrazoles substituted with nitro and bromo groups have demonstrated better pain inhibition compared to other analogs. frontiersin.org The introduction of a bromo substituent has also been shown to augment the activity of certain pyrazole derivatives against matrix metalloproteinase-2 (MMP-2).

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Recognition

The cyclopropyl group is a small, rigid, and lipophilic moiety that can significantly impact the conformational properties and binding affinity of a molecule. In the context of pyrazole derivatives targeting the CB1 receptor, the introduction of cycloalkyl building blocks, including cyclopropyl groups, has been a strategy to optimize ligand binding. nih.gov The rigid nature of the cyclopropyl ring can help in locking the molecule into a bioactive conformation, thereby enhancing its interaction with the receptor's binding pocket. This can lead to increased potency and selectivity. For example, a diaryl-pyrazole derivative containing a 4-cyclopropylphenyl group was identified as a potent CB1 antagonist with a favorable pharmacological profile. nih.gov

Antimicrobial Activity Studies of Pyrazole Derivatives

Antibacterial Efficacy and Mechanism of Action

Pyrazole derivatives have demonstrated significant potential as antibacterial agents, with various analogues exhibiting efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.govbiointerfaceresearch.com

Efficacy and Spectrum of Activity:

A diverse range of pyrazole-containing molecular hybrids has been synthesized and evaluated for antibacterial activity. For instance, pyrazole-thiazole hybrids with a hydrazone moiety have shown potent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 1.9/7.8 μg/mL to 3.9/7.8 μg/mL. nih.gov Naphthyl-substituted pyrazole-derived hydrazones are effective against Gram-positive bacteria and Acinetobacter baumannii, with MIC values between 0.78–1.56 μg/mL. nih.gov Furthermore, certain pyrazole derivatives have shown superior or comparable activity to standard antibiotics like ciprofloxacin (B1669076). For example, imidazo-pyridine substituted pyrazoles have been identified as potent broad-spectrum antibacterial agents with MBC values below 1 μg/mL against several strains, excluding MRSA. nih.gov

Structure-Activity Relationship (SAR):

SAR studies have highlighted the importance of specific substitutions on the pyrazole ring for antibacterial activity. The presence of electron-withdrawing groups, such as nitro groups, on phenyl rings attached to the pyrazole scaffold has been associated with enhanced antibacterial and antifungal activities. mdpi.com Conversely, compounds with electron-donating groups have shown greater efficacy against certain fungal strains. japsonline.com The lipophilic character of substituents also plays a crucial role; for instance, chloro- and bromo-substituents have been linked to greater antimicrobial activity. mdpi.com The combination of the pyrazole nucleus with other heterocyclic rings, such as thiazole, has been a successful strategy in developing potent antimicrobial agents. nih.govmdpi.com

Mechanism of Action:

The antibacterial mechanisms of pyrazole derivatives are varied. One of the primary modes of action is the disruption of the bacterial cell wall. nih.gov Another significant target is DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Molecular docking studies have supported the binding of pyrazole derivatives to these enzymes, predicting their inhibitory action. nih.gov Some pyrazole-containing antibiotics, like cefoselis and ceftolozane, leverage a zwitterionic structure to penetrate the outer membrane of Gram-negative bacteria. nih.gov Additionally, certain pyrazole derivatives act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thereby restoring the efficacy of these drugs against resistant bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Target Organism(s) | MIC/MBC (μg/mL) | Proposed Mechanism of Action |

|---|---|---|---|

| Pyrazole-thiazole hybrids | General antimicrobial | MIC: 1.9-3.9, MBC: 7.8 | Not specified |

| Naphthyl-substituted pyrazole-hydrazones | Gram-positive strains, A. baumannii | MIC: 0.78–1.56 | Bacterial cell wall disruption |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive and Gram-negative) | MBC: <1 | Not specified |

| Thiazolo-pyrazole derivatives | MRSA | MIC: as low as 4 | Not specified |

| Pyrazole-thiazole derivatives | MRSA | MBC: <0.2 μM | Topoisomerase II and IV inhibition |

| Coumarin-substituted pyran-fused pyrazoles | S. aureus, P. aeruginosa | MIC: 1.56–6.25 | DNA gyrase binding affinity |

| Pyrazole-derived aryl sulfonyl hydrazones | Drug-resistant K. pneumoniae | Not specified | Metallo-β-lactamase (MBL) inhibition |

Antifungal Properties and Cellular Targets

The pyrazole nucleus is also a key component in the development of novel antifungal agents.

Antifungal Spectrum:

Newly synthesized pyrazole derivatives have been tested against a variety of fungal strains, demonstrating a range of activities from moderate to potent. mdpi.comnih.gov For example, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have exhibited notable antifungal activity against phytopathogenic fungi like A. porri, M. coronaria, C. petroselini, and R. solani. nih.gov One isoxazolol pyrazole carboxylate, in particular, showed strong activity against R. solani with an EC50 value of 0.37 μg/mL, which is more potent than the commercial fungicide carbendazol. nih.gov

Structure-Activity Relationship (SAR):

The antifungal activity of pyrazole derivatives is significantly influenced by the nature of the substituents on the pyrazole and associated rings. For instance, in a series of pyrazole derivatives containing a thiazole scaffold, compounds with a strong electron-withdrawing group like a nitro group (NO2) showed enhanced antifungal activity. mdpi.com In another study, compounds with electron-donating groups were found to be more effective against the tested fungal strains. japsonline.com The position of the substituent also matters, as derivatives with a substituent at position 3 showed less antimicrobial activity. mdpi.com

Cellular Targets:

The cellular targets of antifungal pyrazoles are being actively investigated. One proposed mechanism involves the inhibition of cell wall synthesis. bohrium.com Morphological and ultrastructural studies using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) on a novel pyrazole derivative suggested that it might act on the synthesis of the fungal cell wall. bohrium.com Furthermore, these studies indicated that the compound could block nutritional transportation, leading to cell senescence and death. bohrium.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Target Fungus | Activity (EC50/MIC in μg/mL) |

|---|---|---|

| Isoxazolol pyrazole carboxylate (7ai) | R. solani | EC50: 0.37 |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Various phytopathogenic fungi | Moderate activity |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (2) | Aspergillus niger | MIC: 1 |

Antiviral and Antitubercular Potential

The versatility of the pyrazole scaffold extends to its potential in combating viral and mycobacterial infections.

Antiviral Activity:

Pyrazole derivatives have been identified as promising antiviral agents against a range of viruses. nih.govacs.orgnih.gov For instance, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown potential against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds exhibited direct antiviral activity, with molecular docking studies suggesting their binding affinity to key viral proteins. rsc.org The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral activity. nih.gov

Antitubercular Activity:

Numerous pyrazole-containing derivatives have been synthesized and evaluated as potential anti-tuberculosis (anti-TB) agents, with some showing promising potency against Mycobacterium tuberculosis (Mtb). japsonline.comnih.gov The search for new anti-TB agents is driven by the emergence of drug-resistant strains of Mtb. nih.gov

Structure-Activity Relationship (SAR) and Mechanism of Action:

In the context of antitubercular activity, SAR studies have provided valuable insights. For example, in a series of pyrazole-based compounds targeting UDP-galactopyranose mutase (UGM), an essential enzyme in mycobacterial cell wall synthesis, the presence of an unmasked hydroxyl group was found to be important for activity. mdpi.com The replacement of certain moieties, such as chalcone linkers with pyrazole and tetrazole, has been shown to increase pharmacological potency. acs.org A nitroso-containing pyrazole derivative, NSC 18725, was identified as a potent anti-mycobacterial compound that synergizes with isoniazid. nih.gov The mechanism of action for some of these compounds involves targeting novel pathways; for instance, UGM is an attractive drug target as it is absent in mammalian cells. mdpi.com Other pyrazole derivatives may have different mechanisms of action that are yet to be fully elucidated. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Series | Target | Activity (MIC in μg/mL) |

|---|---|---|

| Pyrazole carboxamides (5e) | M. tuberculosis H37Rv | 3.12 |

| Pyrazole carboxamides (5g, 5m) | M. tuberculosis H37Rv | 6.25 |

| Pyrazole carboxamides (5h) | M. tuberculosis H37Rv | 12.5 |

| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid (9o) | M. tuberculosis H37Rv | 12.5 |

Anti-inflammatory and Analgesic Properties of Pyrazole Analogues

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents, with some compounds having been successfully developed into clinically used drugs. nih.govmdpi.com

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazole analogues are primarily attributed to their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) Inhibition:

A major mechanism of action for the anti-inflammatory properties of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.commdpi.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation. ijpsjournal.com Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor that features a pyrazole core. nih.gov The sulfonamide group of celecoxib binds to a hydrophobic pocket in the COX-2 enzyme. ijpsjournal.com SAR studies have shown that substituents at the C4 position of the pyrazole ring, such as -SO2NH2 or -CF3, are critical for COX-2 selectivity. ijpsjournal.com N1-aryl groups, like 4-fluorophenyl, can enhance binding through π-stacking interactions. ijpsjournal.com

Modulation of Cytokines and Other Inflammatory Mediators:

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. Some analogues inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators. ijpsjournal.comnih.gov Dual-target inhibitors that act on both COX-2 and 5-LOX have been developed to address synergistic inflammatory pathways. ijpsjournal.com Furthermore, pyrazole derivatives can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ijpsjournal.comsci-hub.se Some pyrazole-containing compounds have been shown to reduce the expression of NF-κB and pro-inflammatory cytokines, while increasing the levels of anti-inflammatory cytokines like IL-4. sci-hub.se

Table 4: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Type | Target/Mechanism | In Vitro/In Vivo Effect |

|---|---|---|

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 μM |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | IC50 = 0.03 μM (COX-2), 0.12 μM (5-LOX); 75% edema reduction |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 μM (COX-2) vs. 4.5 μM (COX-1) |

| Pyrazole-containing indolizine derivative | NF-κB, PPAR-g, TNF-α expression reduction | Reduced expression of inflammatory mediators |

Antinociceptive Mechanisms

The analgesic, or antinociceptive, effects of pyrazole analogues are closely linked to their anti-inflammatory properties but also involve distinct mechanisms.

Peripheral and Central Mechanisms:

The inhibition of prostaglandin synthesis through COX inhibition contributes significantly to the analgesic effects of pyrazole derivatives, as prostaglandins sensitize nociceptors to painful stimuli. researchgate.net However, evidence suggests that pyrazole-derived compounds also act through other mechanisms.

Involvement of Opioid Receptors and Ion Channels:

Some pyrazole compounds have been shown to exert their antinociceptive effects through the activation of opioid receptors. frontiersin.org For example, the antinociceptive effect of certain pyrazoline derivatives was prevented by pretreatment with naloxone, an opioid receptor antagonist, indicating the involvement of opioid pathways. researchgate.net In addition to opioid receptors, other targets for the antinociceptive action of pyrazoles include acid-sensing ion channels (ASICs) and transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain perception. frontiersin.orgnih.gov Pyrazole compounds with fluorine substitutions on a phenyl ring have demonstrated antinociceptive effects associated with the blockage of the ASIC-1α channel and inhibition of the TRPV1 channel, alongside activation of the μ-opioid receptor. frontiersin.orgnih.gov

Table 5: Antinociceptive Mechanisms of Pyrazole Derivatives

| Compound Type | Proposed Mechanism | Supporting Evidence |

|---|---|---|

| Pyrazole with fluorine on phenyl ring | Activation of opioid receptor, blockage of ASIC-1α channel | Demonstrated antinociceptive effect in various pain models |

| Pyrazoline derivative (Pz 3) | Involvement of opioid mechanisms | Antinociception prevented by naloxone |

| 4-(arylchalcogenyl)-1H-pyrazole analogues | Not specified | Higher nociceptive threshold in formalin, glutamate, and acid-induced writhing tests |

| Pyrimidine-fused pyrazole | Not specified | Increased thermal latency and reduced abdominal writhing comparable to tramadol and aspirin |

Antineoplastic Activity of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in a multitude of compounds demonstrating significant antineoplastic activity. These derivatives have been extensively investigated for their potential as anticancer agents, exhibiting a broad spectrum of pharmacological activities. Their mechanisms of action are diverse and include the induction of programmed cell death (apoptosis), inhibition of cellular proliferation, and prevention of new blood vessel formation (angiogenesis), which is crucial for tumor growth and metastasis.

Investigations into Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The anticancer effects of pyrazole derivatives are often attributed to their ability to trigger apoptosis and inhibit the uncontrolled proliferation of cancer cells. These actions are mediated through various signaling pathways and molecular targets.

Apoptosis Induction:

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through several mechanisms:

Reactive Oxygen Species (ROS) Generation: Some pyrazole compounds trigger apoptosis by increasing the intracellular levels of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and activate apoptotic pathways. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and subsequent activation of caspase-3.

Caspase Activation: The activation of caspases, a family of proteases, is a hallmark of apoptosis. One pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f), demonstrated the ability to provoke apoptosis by increasing caspase-3 activity in MDA-MB-468 cells.

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. A study on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed their potential to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins such as Bax and p53, thereby promoting cancer cell death.

DNA Damage: Certain pyrazole derivatives can induce genotoxic stress by causing DNA strand breaks, which can subsequently trigger apoptosis.

Cell Proliferation Inhibition:

Inhibition of cell proliferation is another key mechanism through which pyrazole derivatives exert their anticancer effects. They can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cells from dividing.

Cell Cycle Arrest: A novel series of pyrazoline derivatives was found to inhibit the proliferation of various cancer cell lines, with some compounds causing cell cycle arrest. For example, one derivative induced cell cycle arrest in the G2/M phase in melanoma cells.

Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various protein kinases that are critical for cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | |

| Pyrazole derivative 1 | HCT-116 (Colon Cancer) | 4.2 | |

| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | |

| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 | |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast Cancer) | 3.9 - 35.5 |

Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is a promising strategy in cancer therapy. Pyrazole derivatives have demonstrated significant antiangiogenic properties.

Inhibition of Endothelial Cell Proliferation and Migration: The antiangiogenic activity of pyrazole derivatives has been evaluated through their ability to inhibit the proliferation and migration of endothelial cells, which are key steps in angiogenesis.

Targeting VEGF/VEGFR-2 Signaling: The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) play a central role in angiogenesis. Some pyrazole derivatives have been identified as potent inhibitors of the VEGF/VEGFR-2 signaling pathway.

In Vivo Models: The antiangiogenic effects of pyrazoles have also been demonstrated in in vivo models, such as the chicken chorioallantoic membrane (CAM) assay. A novel class of pyrazoles synthesized using arginine and dibromo ketones showed excellent antiangiogenic activity by inhibiting the formation of new blood vessels.

The following table highlights the antiangiogenic activity of certain pyrazole derivatives.

| Compound Series | Assay | Effect | Reference |

| Trisubstituted pyrazole derivatives | Endothelial cell proliferation and migration | Inhibition | |

| Pyrazolo[4,3-c]quinoline derivatives | Chicken chorioallantoic membrane (CAM) assay | Inhibition of angiogenesis | |

| Pyrazole derivatives synthesized from arginine and dibromo ketones | In vivo yolk sac method | Inhibition of new blood vessel formation |

Applications in Agrochemical Research

Herbicidal Activity of Pyrazole-Based Compounds

Pyrazole (B372694) derivatives have been extensively investigated for their herbicidal properties, targeting various biological pathways in weeds. semanticscholar.orgnih.govtandfonline.com Research has shown that substitutions on the pyrazole ring significantly influence the herbicidal efficacy and spectrum of activity. mdpi.comdocumentsdelivered.com

A series of 1-aryl-5-halo- and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides have demonstrated considerable pre-emergence and post-emergence herbicidal activity. documentsdelivered.com Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the pyrazole ring is crucial for activity, with the order of activity being CF3 > Cl ≈ Br > I. documentsdelivered.com Furthermore, the substituent on the carboxamide moiety also plays a significant role, with cyclopropyl (B3062369) and methyl groups showing higher activity than larger alkyl groups like ethyl or isopropyl. documentsdelivered.com These compounds showed tolerance in crops such as corn, rice, wheat, cotton, and soybean at an application rate of 1/2 lb/acre, while effectively controlling a range of common weeds. documentsdelivered.com

Novel pyrazole-carboxamides have been designed as potential inhibitors of transketolase (TKL), a newly identified herbicide target. acs.org One such compound, 7r , exhibited excellent herbicidal efficacy against Digitaria sanguinalis and Amaranthus retroflexus, with over 90% inhibition in foliar spray tests at 150 g ai/ha. acs.org Importantly, this compound displayed good selectivity for maize and wheat. acs.org

Other research has focused on pyrazole derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a well-established mode of action for herbicides. nih.gov By combining structural features from commercial PPO-inhibiting herbicides, new pyrazole-based structures have been identified with strong activity against economically important weeds, including resistant species of Amaranthus. nih.gov Similarly, novel 5-arylmethoxy phenylpyrazole derivatives have shown promising herbicidal activity, with one compound, 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazole , demonstrating 95% inhibition of abutilon at a low dosage. researchgate.net

The introduction of an isothiocyanate group to a pyrazole structure has also yielded compounds with significant herbicidal activity. mdpi.com Compounds 3-1 and 3-7 from this series showed good efficacy against a variety of weeds. mdpi.com

| Compound Class | Target/Mode of Action | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-5-halo-1H-pyrazole-4-carboxamides | Not Specified | Activity at C-5: CF3 > Cl ≈ Br > I. Carboxamide substituent activity: cyclopropyl ≈ methyl > ethyl > isopropyl. | documentsdelivered.com |

| Pyrazole-carboxamides (e.g., 7r ) | Transketolase (TKL) Inhibition | >90% inhibition of Digitaria sanguinalis and Amaranthus retroflexus at 150 g ai/ha. Good selectivity for maize and wheat. | acs.org |

| Pyrazole-based PPO inhibitors | Protoporphyrinogen Oxidase (PPO) Inhibition | Strong activity against resistant Amaranthus species. | nih.gov |

| 5-Arylmethoxy phenylpyrazoles | Not Specified | 95% inhibition of abutilon at 9.375 g•hm-2 by a lead compound. | researchgate.net |

| Substituted Pyrazole Isothiocyanates (e.g., 3-1 , 3-7 ) | Inhibition of seed germination | Good herbicidal activities against Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. | mdpi.com |

Insecticidal Applications and Efficacy Enhancement through Pyrazole Modification

The pyrazole scaffold is a cornerstone in the development of insecticides, with modifications to the pyrazole ring leading to compounds with broad-spectrum activity against various insect pests. nih.govresearchgate.net

Research into novel pyrazole amides containing hydrazone substructures has yielded compounds with notable control of Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens, and other pests. nih.gov A Comparative Molecular Field Analysis (CoMFA) model suggested that a bulky and negatively charged group at the 4-position of the benzene (B151609) ring could enhance insecticidal activity. nih.gov

In another study, pyrazole-5-carboxamides were designed based on commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad. acs.org Modifications at the 4-position of the pyrazole ring were found to significantly impact biological activity. acs.org For instance, chlorination at this position influenced the miticidal and ovicidal activities against spider mites. acs.org

Further design and synthesis of pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups have led to compounds with good to excellent activity against a range of insects including cotton bollworm, spider mite, bean aphid, and mosquito. nih.govacs.org The introduction of a dihydroisoxazoline structure was particularly advantageous for improving activity against adult mites. nih.gov

The insect ryanodine (B192298) receptor (RyR) is another promising target for pyrazole-based insecticides. rsc.org A series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent were designed as RyR activators. rsc.org The compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L⁻¹. rsc.org

| Compound Class | Target Pest(s) | Key Findings on Efficacy | Reference |

|---|---|---|---|

| Pyrazole amides with hydrazone substructures | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Bulky, negatively charged group at benzene 4-position enhances activity. | nih.gov |

| Pyrazole-5-carboxamides | Bean aphid, spider mite | Chlorination at pyrazole 4-position significantly impacts miticidal and ovicidal activity. | acs.org |

| Pyrazoles with imine, oxime ether/ester, dihydroisoxazoline groups | Cotton bollworm, bean aphid, mosquito, spider mite | Dihydroisoxazoline group improved activity against adult mites. | nih.govacs.org |

| Diphenyl-1H-pyrazoles with cyano substituent (e.g., 5g ) | Plutella xylostella | 84% larvicidal activity at 0.1 mg L⁻¹; targets insect ryanodine receptor. | rsc.org |

Fungicidal Properties and Crop Protection Strategies

Pyrazole derivatives are integral to modern crop protection strategies against fungal pathogens. nih.govscielo.br Many commercial fungicides incorporate a pyrazole moiety, often as part of a carboxamide structure, targeting the succinate (B1194679) dehydrogenase enzyme in fungi. nih.govscielo.br

A study on novel pyrazole derivatives revealed that a compound containing a p-trifluoromethylphenyl moiety (compound 26 ) exhibited the highest fungicidal activity against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. nih.gov The introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring was also found to enhance fungicidal activity. nih.gov

In the fight against Fusarium oxysporum, a devastating phytopathogen, various chemical treatments have been explored. nih.gov While not specifically mentioning 5-bromo-1-cyclopropyl-1H-pyrazole, the general class of azole fungicides, which includes pyrazoles, is relevant to this area of research. nih.gov Furthermore, pyrazole-5-sulfonamide derivatives have been developed as environmentally friendly fungicides. acs.org Compounds C21 and C22 from this series showed potent activity against Valsa mali and Sclerotinia sclerotiorum and exhibited no obvious toxicity to honeybees. acs.org

The synthesis of new pyrazole-carboxamides has also yielded compounds with activity against Colletotrichum gloeosporioides, a fungus responsible for significant crop losses. scielo.br One derivative, 8c , demonstrated the highest mycelial inhibition against this pathogen. scielo.br The effectiveness of pyrazole carboxamides against other fungal species like Physalospora piricola and Phytophthora capsici has also been reported. scielo.br

| Compound Class/Derivative | Target Fungi | Key Findings on Efficacy | Reference |

|---|---|---|---|

| Pyrazole derivative with p-trifluoromethylphenyl moiety (compound 26 ) | Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, Fusarium graminearum | Showed the highest activity with low EC50 values against a broad spectrum of fungi. | nih.gov |

| Pyrazole-5-sulfonamide derivatives (e.g., C21 , C22 ) | Valsa mali, Sclerotinia sclerotiorum | Potent antifungal activities and low toxicity to honeybees. | acs.org |

| Pyrazole-carboxamide derivative (8c ) | Colletotrichum gloeosporioides | Highest mycelial inhibition (61% at 10 mM). | scielo.br |

| Pyrazoles with isothiocyanate and carboxamide moieties | General plant pathogenic fungi | Introduction of these moieties at the 5-position of the pyrazole ring enhanced fungicidal activity. | nih.gov |

Applications in Materials Science and Advanced Functional Materials

Pyrazole (B372694) Derivatives as Components in Fluorescent Materials

Pyrazole derivatives have emerged as a significant class of fluorescent compounds, valued for their straightforward synthesis, notable optical characteristics, and chelating capabilities. benthamdirect.com These N-heteroaromatic scaffolds are integral to the development of fluorescent probes and dyes due to their exceptional electronic properties and biocompatibility. rsc.orgnih.gov Their high synthetic versatility allows for extensive functionalization, making them ideal candidates for a wide array of applications, including bioimaging and the creation of advanced emissive materials. rsc.orgnih.gov

The fluorescence of pyrazole derivatives is characterized by a range of remarkable photophysical properties, including high quantum yields, photostability, and thermostability. nih.gov A key feature is their tunability; the emission characteristics can be finely adjusted by modifying the molecular structure. For instance, the introduction of different substituents can significantly alter the electronic distribution within the molecule, leading to changes in emission color and intensity. researchgate.net

Many pyrazole derivatives exhibit intramolecular charge transfer (ICT), a phenomenon that is crucial for their fluorescent behavior. researchgate.net This process, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation, is highly sensitive to the surrounding environment. This sensitivity often results in solvatofluorochromism, where the emission color changes with the polarity of the solvent. nih.gov

The photophysical properties are also influenced by the specific isomer and the substituents attached to the pyrazole core. For example, studies on 1H-pyrazolo[3,4-b]quinoxaline derivatives showed that a phenyl group at the third position of the pyrazole ring enhances fluorescence by increasing π-π* transitions. In contrast, a 1-phenyl substituent can lead to the formation of a polarity-dependent charge transfer state. researchgate.net This high degree of tunability allows researchers to design pyrazole-based fluorophores for specific applications with desired optical responses.

Table 1: Photophysical Properties of Selected Pyrazole Derivatives

| Compound Type | Key Photophysical Property | Application Area | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | Strong blue fluorescence, high quantum yields | Fluorescent dyes, organic light-emitting diodes | researchgate.netmdpi.com |

| Pyrazolo[3,4-b]quinoxalines | Tunable fluorescence based on substitution | Blue-green fluorescence emitters | researchgate.net |

| Ferrocenyl Substituted Pyrazaboles | Strong two-photon and three-photon absorption | Multiphoton absorption materials | rsc.org |

| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Potential for enhanced luminescent properties | Supramolecular structures | mdpi.com |

A significant challenge in the field of organic electronics is aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission intensity in the solid state due to strong intermolecular interactions. mdpi.com However, pyrazoline derivatives have shown great promise in overcoming this issue. While they often exhibit strong fluorescence in dilute solutions, strategic molecular design can lead to high emission efficiency in the solid state. mdpi.com

One successful strategy involves incorporating bulky or sterically hindering groups into the pyrazole derivative's structure. These groups can prevent the close packing of molecules in the solid state, thereby inhibiting the non-radiative decay pathways that cause quenching. For instance, the synthesis of a pyrazoline derivative incorporating seven fluorine atoms resulted in a compound that emits strong blue light in its solid form with a high fluorescence quantum yield of 41.3%. mdpi.com X-ray analysis revealed that intramolecular C-H···F interactions impeded molecular rotation in the solid state, blocking the non-radiative decay channel and enhancing emission. mdpi.com Another approach involves creating twisted molecular structures that prevent the planar stacking interactions responsible for quenching. nih.gov These design principles are crucial for developing efficient solid-state lighting and display technologies based on organic light-emitting diodes (OLEDs).

Supramolecular Chemistry and Crystal Engineering of Pyrazole-Based Compounds

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Pyrazole-based compounds are excellent candidates for crystal engineering due to the pyrazole ring's ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sp² nitrogen atom). researchgate.net This dual functionality facilitates the formation of predictable and stable supramolecular structures, such as linear chains, dimers, trimers, and other complex assemblies. researchgate.netmdpi.com

Potential in Optoelectronic Devices and Sensors

The versatile electronic and photophysical properties of pyrazole derivatives make them attractive for use in a range of optoelectronic devices and sensors. rsc.org Their conjugated π-electron systems can lead to promising photoluminescence, frequency doubling, and electrochemical properties, which are beneficial for devices like transistors and photovoltaic cells. ias.ac.in

In the field of chemical sensors, pyrazole derivatives have been successfully employed as colorimetric and fluorescent probes for detecting various analytes. rsc.org Their design often incorporates chelating sites that can bind to specific metal ions, anions, or biomolecules. benthamdirect.comrsc.org This binding event alters the electronic structure of the pyrazole derivative, resulting in a detectable change in its absorption or fluorescence spectrum. For instance, pyrazole-based chemosensors have been developed for the highly sensitive detection of species like chromium(III), cyanide, and various transition metals. benthamdirect.comrsc.org The simplicity, high sensitivity, and tunability of these pyrazole-based systems underscore their potential for practical applications in environmental monitoring and biological sensing. rsc.org

Emerging Trends and Future Research Directions

Innovations in Synthetic Pathways for Pyrazole (B372694) Scaffolds

The synthesis of pyrazole derivatives has evolved significantly from classical methods to more sophisticated and efficient modern techniques. researchgate.net Traditionally, the construction of the pyrazole ring relies heavily on two primary strategies: the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (a method famously established by Knorr) and the 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes. researchgate.netresearchgate.netnih.gov

Recent innovations are focused on improving the efficiency, selectivity, and environmental footprint of these syntheses. researchgate.net Key emerging trends applicable to the synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole include:

Advanced Catalysis: The use of nanoparticles, such as nano-ZnO, has been shown to catalyze the condensation reaction for creating substituted pyrazoles, offering benefits like high yields (up to 95%), reduced reaction times, and simpler work-up procedures. nih.govhillsdale.edu

Green Chemistry Approaches: To minimize environmental impact, methods using water as a solvent, sometimes in conjunction with a phase transfer catalyst like Bu4NBr, are being developed. mdpi.com Microwave-assisted synthesis is another green technique that accelerates the production of pyrazole derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to form complex products. researchgate.net A transition metal-free, iodine-catalyzed MCR has been developed to synthesize sulfonated pyrazoles, showcasing a novel way to build functionalized pyrazole rings under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is being adapted for heterocycle synthesis and could provide a robust pathway for the large-scale production of specific pyrazole intermediates.

These innovative pathways offer promising avenues for optimizing the synthesis of this compound, potentially leading to higher yields, greater purity, and more sustainable production processes than traditional batch chemistry.

Advanced Computational Design and Predictive Modeling for Novel Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. researchgate.net For pyrazole derivatives, computational methods are used to predict biological activity, understand structure-activity relationships (SAR), and guide the synthesis of novel compounds with enhanced properties.

Key computational strategies relevant to the future design of derivatives based on the this compound scaffold include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are statistical methods used to correlate the chemical structure of compounds with their biological activity. nih.gov In one study, 2D-QSAR models were developed for a series of 63 synthesized pyrazole derivatives to predict their anticancer activity (pIC₅₀) against various cancer cell lines. nih.gov By identifying key molecular descriptors that influence activity, these models were used to design new derivatives with potentially higher potency. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. nih.gov It is widely used to predict the binding affinity and orientation of pyrazole derivatives to biological targets like cyclooxygenase (COX) enzymes, helping to explain their anti-inflammatory effects and selectivity. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as their molecular electrostatic potential, which can be crucial for receptor binding and chemical reactivity. nih.gov

These predictive models can be applied to this compound to forecast its potential as an inhibitor for various biological targets. By computationally modifying the substituents on the pyrazole ring, researchers can prioritize the synthesis of new analogues with the highest probability of success, saving significant time and resources.

Table 1: Example of a 2D-QSAR Model for Predicting Anticancer Activity of Pyrazole Derivatives This table is representative of data found in the literature for pyrazole scaffolds and illustrates how such data is used.

| Cancer Cell Line | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| ACHN (Kidney) | R² (Correlation Coefficient) | 0.95 | The model explains 95% of the variance in the observed activity. |

| Q² (Cross-validation R²) | 0.91 | The model has high predictive power on new data. | |

| F-value (Fischer's value) | 73.18 | The model is statistically significant. | |

| Key Descriptor | Contribution | Structural Implication | |

| T_N_O_X | Positive | The number of nitrogen and oxygen atoms positively influences activity. | |

| RDF080m | Negative | Radial Distribution Function descriptor suggests steric hindrance may reduce activity. |

Data based on findings from a 2D-QSAR study on pyrazole derivatives against various cancer cell lines. nih.gov

Exploration of New Biological Targets and Therapeutic Modalities

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov This versatility has led to the development of pyrazole-based drugs for numerous diseases. nih.gov While many pyrazoles are known for their anti-inflammatory and anticancer properties, ongoing research continues to uncover new therapeutic applications. nih.govresearchgate.net

Future research on this compound could explore its activity against both established and novel biological targets:

Enzyme Inhibition: Pyrazole derivatives have shown potent inhibitory activity against several key enzyme classes.

Kinases: Many pyrazoles are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and CDK2, which are crucial in cancer cell proliferation and survival. mdpi.com

Cyclooxygenases (COX): The anti-inflammatory effects of many pyrazoles stem from their ability to inhibit COX-1 and COX-2 enzymes. nih.gov

Tubulin Polymerization: Certain diaryl pyrazoles act as inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs. mdpi.com One derivative showed potent inhibition with an IC₅₀ of 0.35 µM. mdpi.com

Receptor Antagonism: Diaryl-pyrazole derivatives have been identified as potent antagonists for the cannabinoid 1 (CB1) receptor, a target for treating obesity and related metabolic disorders. nih.gov

Neurodegenerative Diseases: Researchers are actively exploring the synthesis and application of pyrazole compounds for the treatment of Alzheimer's and Parkinson's diseases. nih.govmdpi.com

The unique combination of a cyclopropyl (B3062369) group (which can enhance metabolic stability and binding affinity) and a bromo substituent (a halogen that can participate in halogen bonding and modulate electronic properties) on the this compound core makes it an intriguing candidate for screening against these diverse targets.

Table 2: Selected Biological Activities of Various Pyrazole Derivatives This table presents a summary of research findings for the broader pyrazole class, indicating potential areas of investigation for this compound.

| Compound Class/Derivative | Biological Target | Measured Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| Diaryl Pyrazole Derivative (Comp. 6) | Tubulin Polymerization | 0.06–0.25 nM | Anticancer mdpi.com |

| Fused Pyrazole Derivative (Comp. 50) | EGFR / VEGFR-2 | 0.09 µM / 0.23 µM | Anticancer mdpi.com |

| Indole-Pyrazole Hybrid (Comp. 33) | CDK2 | 0.074 µM | Anticancer mdpi.com |

| Pyrazole Derivative (Comp. 4c) | COX-1 / COX-2 | 9.835 µM / 4.597 µM | Anti-inflammatory nih.gov |

| Diaryl-pyrazole-3-carboxamide (Comp. 11r) | Cannabinoid 1 (CB1) Receptor | Kᵢ ≤ 5 nM | Anti-obesity nih.gov |

IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Integration of Pyrazole Chemistry in Interdisciplinary Research Fields

The utility of the pyrazole scaffold extends beyond medicine into several other scientific and technological domains. researchgate.netmdpi.com The distinct properties of pyrazoles make them valuable building blocks in various interdisciplinary fields. Future research could position this compound as a key component in:

Agrochemistry: Pyrazole carboxamides are already established as a major class of fungicides. nih.govmdpi.com The structural features of this compound could be exploited to develop new, more effective agrochemicals for crop protection.